![molecular formula C16H17N5O3 B2686294 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 866137-40-8](/img/structure/B2686294.png)
2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” is a type of heterocyclic compound . It’s part of a class of compounds known as triazolopyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines can be divided into two main groups: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of triazolopyrimidines .Molecular Structure Analysis
The molecular structure of “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” consists of a fused triazole and pyrimidine ring .Chemical Reactions Analysis
The compound “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide” undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .科学的研究の応用
Tuberculostatic Activity
Research on structural analogs of promising antituberculous agents, including compounds with the [1,2,4]triazolo[1,5-a]pyrimidine ring system, shows potential for tuberculostatic activity. These compounds have been synthesized and evaluated for their effectiveness against tuberculosis, indicating a promising avenue for the development of new antituberculous drugs (Titova et al., 2019).
Antimicrobial Activity
The synthesis of novel derivatives containing the triazolo[1,5-a]pyrimidine ring system has been explored for their antibacterial activity. For instance, compounds demonstrating significant antimicrobial efficacy against various bacterial strains have been reported, highlighting the potential of such structures in developing new antimicrobial agents (Lahmidi et al., 2019).
Antileukemic Activity
Compounds with carbamate structures related to the triazolopyrimidine system have shown activity against leukemia in vivo. This suggests that modifications to the core structure, such as those found in the query compound, could offer pathways for the development of novel antileukemic therapies (Anderson et al., 1988).
Antihypertensive Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidines has also included the preparation of derivatives with potential antihypertensive properties. This research avenue is indicative of the broader therapeutic potential of compounds with the triazolopyrimidine skeleton, including the possibility of developing new antihypertensive medications (Bayomi et al., 1999).
Supramolecular Assemblies
The [1,2,4]triazolopyrimidine ring system has been utilized in the synthesis of compounds for creating novel crown-containing hydrogen-bonded supramolecular assemblies. This application demonstrates the potential of such compounds in materials science and nanochemistry, paving the way for the development of new materials with unique properties (Fonari et al., 2004).
特性
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-3-5-12(6-4-10)20-16(23)24-8-7-13-11(2)19-15-17-9-18-21(15)14(13)22/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXMHYAWJBEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCCC2=C(N=C3N=CNN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2686215.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)

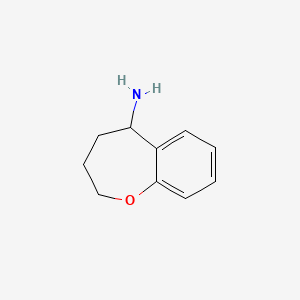
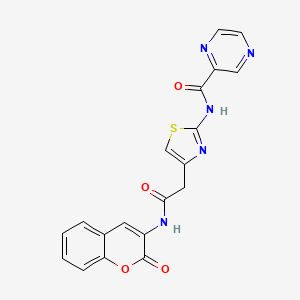
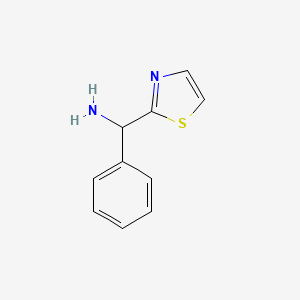
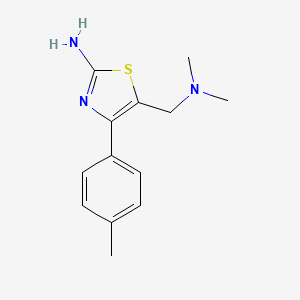
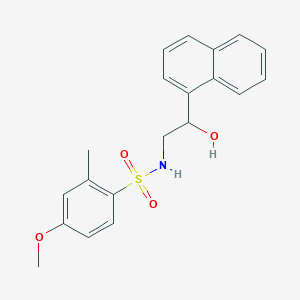
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2686228.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)
![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)
